

# The Pharmacokinetics of 3-Hydroxyphenazepam: An In-depth Technical Guide for Researchers

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Compound of Interest					
Compound Name:	3-Hydroxyphenazepam				
Cat. No.:	B147079	Get Quote			

Introduction: **3-Hydroxyphenazepam** is a biologically active metabolite of the benzodiazepine phenazepam, and also the primary active metabolite of the prodrug cinazepam. It exhibits hypnotic, sedative, anxiolytic, and anticonvulsant properties, acting as a positive allosteric modulator at the GABA-A receptor. Understanding the pharmacokinetic profile of **3-hydroxyphenazepam** is crucial for its potential therapeutic applications and for interpreting toxicological findings. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of **3-hydroxyphenazepam** in various animal models, detailing experimental methodologies and presenting available quantitative data.

### **Quantitative Pharmacokinetic Data**

The majority of pharmacokinetic data for **3-hydroxyphenazepam** in animal models is derived from studies where the parent compound, phenazepam, was administered. Direct administration studies of **3-hydroxyphenazepam** are less common. The following tables summarize the available quantitative data.

Table 1: Comparative Pharmacokinetics of **3-Hydroxyphenazepam** following Oral Administration of Phenazepam



Animal Model	AUC Ratio (3-OH- phenazepam/Phena zepam)	Half-life of 3-OH- phenazepam vs. Phenazepam	Reference
Rat	0.48	Comparable	[1]
Dog	0.01	Shorter	[1]
Cat	0.53	Longer	[1]

Data is derived from studies administering the parent drug, phenazepam. The AUC ratio reflects the relative systemic exposure of the metabolite compared to the parent compound.

Table 2: Pharmacokinetic Parameters of 3-Hydroxyphenazepam in Mice

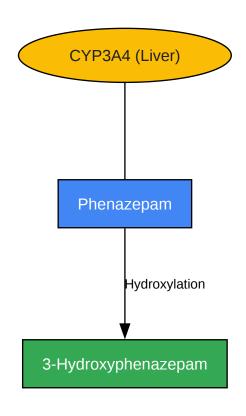
Administration Route	Parameter	Value	Matrix	Reference
Transdermal	Bioavailability	1.32 ± 0.12	Plasma	[2][3]
Transdermal	Bioavailability	1.21 ± 0.10	Brain	
Intravenous	Elimination (80% of total radioactivity)	~84 hours	-	
Transdermal	Elimination (80% of total radioactivity)	~360 hours	-	

These studies utilized radiolabeled **3-hydroxyphenazepam**.

### **Metabolic Pathway**

Phenazepam is metabolized in the liver to its active metabolite, **3-hydroxyphenazepam**. In silico and in vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for this hydroxylation reaction.







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### References

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